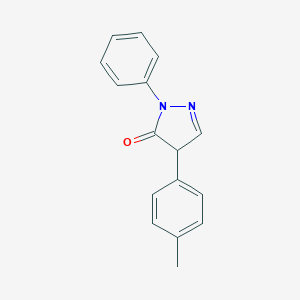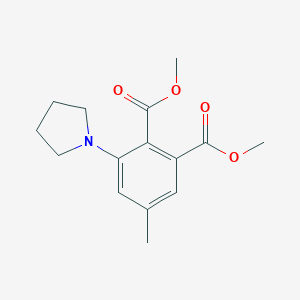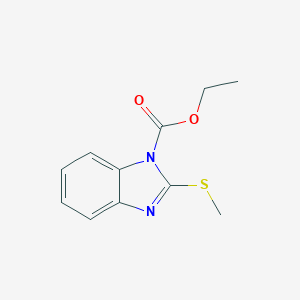![molecular formula C20H20N2O4S2 B303347 S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate, also known as BME-2, is a chemical compound that has gained attention in the scientific community due to its potential use in biomedical research. BME-2 is a dithioate compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate involves the formation of a complex with metal ions, such as copper or iron, through its dithioate groups. This complexation leads to the production of ROS, which can induce oxidative stress and activate various signaling pathways, including the Nrf2 pathway. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can also inhibit the activity of protein tyrosine phosphatases by binding to the catalytic site of these enzymes.
Biochemical and Physiological Effects
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to induce apoptosis in cancer cells, inhibit the activity of protein tyrosine phosphatases, and modulate redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has also been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and increase the levels of glutathione, a major antioxidant in cells. Additionally, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate in lab experiments is its ability to induce apoptosis in cancer cells, which can be useful in the development of new anticancer drugs. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can also be used as a tool to study redox signaling pathways and protein tyrosine phosphatases. However, one limitation of using S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate is its potential toxicity, as it can induce oxidative stress and damage to cells at high concentrations.
将来の方向性
For the study of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate include the development of new derivatives with improved efficacy and reduced toxicity. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate derivatives could be designed to target specific types of cancer cells or to modulate specific redox signaling pathways. Additionally, the use of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate in combination with other drugs or treatments could be explored to enhance its anticancer effects. Further studies are also needed to elucidate the mechanism of action of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate and its potential use in other biomedical applications, such as the treatment of bacterial infections or inflammatory diseases.
Conclusion
In conclusion, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate is a dithioate compound that has potential applications in biomedical research, including as an anticancer agent, an inhibitor of protein tyrosine phosphatases, and a modulator of redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can be synthesized using various methods and its purity can be confirmed using NMR spectroscopy and mass spectrometry. While S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has shown promising results in lab experiments, further studies are needed to fully understand its mechanism of action and potential applications in biomedical research.
合成法
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can be synthesized using various methods, including the reaction of 2-(methylanilino)ethylamine with carbon disulfide and chloroacetic acid, or the reaction of 2-(methylanilino)ethylamine with carbon disulfide and ethyl chloroacetate. The resulting product is purified using recrystallization or column chromatography. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been used in various scientific research applications, including as a potential antitumor agent, an inhibitor of protein tyrosine phosphatases, and a modulator of redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibiting the expression of anti-apoptotic proteins. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes, including cell growth and differentiation. Additionally, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to modulate redox signaling pathways by inducing the production of reactive oxygen species (ROS) and activating the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.
特性
製品名 |
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate |
|---|---|
分子式 |
C20H20N2O4S2 |
分子量 |
416.5 g/mol |
IUPAC名 |
1-S,2-S-bis[2-(N-methylanilino)-2-oxoethyl] ethanebis(thioate) |
InChI |
InChI=1S/C20H20N2O4S2/c1-21(15-9-5-3-6-10-15)17(23)13-27-19(25)20(26)28-14-18(24)22(2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
AFHSVHUULMJMGV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CSC(=O)C(=O)SCC(=O)N(C)C2=CC=CC=C2 |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)CSC(=O)C(=O)SCC(=O)N(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)


![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)